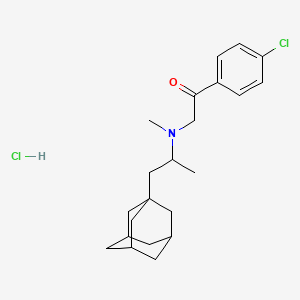
Adamantane, 1-(2-(N-(p-chlorophenacyl)-N-methyl)aminopropyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adamantane, 1-(2-(N-(p-chlorophenacyl)-N-methyl)aminopropyl)-, hydrochloride is a complex organic compound that features a unique adamantane structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The adamantane core provides a rigid, three-dimensional framework that can influence the compound’s physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Adamantane, 1-(2-(N-(p-chlorophenacyl)-N-methyl)aminopropyl)-, hydrochloride typically involves multiple steps. One common method starts with the preparation of p-chlorophenacyl chloride, which is then reacted with ethylmagnesium chloride to form an intermediate product . This intermediate undergoes further reactions, including aldolization and dehydrochlorination, to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Key considerations include the control of reaction temperature, pressure, and the use of catalysts to facilitate specific reaction steps.
Analyse Chemischer Reaktionen
Types of Reactions
Adamantane, 1-(2-(N-(p-chlorophenacyl)-N-methyl)aminopropyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Adamantane, 1-(2-(N-(p-chlorophenacyl)-N-methyl)aminopropyl)-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Adamantane, 1-(2-(N-(p-chlorophenacyl)-N-methyl)aminopropyl)-, hydrochloride involves its interaction with specific molecular targets. The adamantane core provides a rigid structure that can fit into enzyme active sites or receptor binding pockets, influencing the compound’s biological activity. The p-chlorophenacyl group can interact with various pathways, potentially inhibiting or activating specific biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantane derivatives: Compounds with similar adamantane cores but different functional groups.
p-Chlorophenacyl derivatives: Compounds with the p-chlorophenacyl group but different core structures.
Uniqueness
Adamantane, 1-(2-(N-(p-chlorophenacyl)-N-methyl)aminopropyl)-, hydrochloride is unique due to its combination of the adamantane core and the p-chlorophenacyl group. This combination provides a distinct set of physical, chemical, and biological properties that can be leveraged for various applications.
Eigenschaften
CAS-Nummer |
64047-36-5 |
|---|---|
Molekularformel |
C22H31Cl2NO |
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
2-[1-(1-adamantyl)propan-2-yl-methylamino]-1-(4-chlorophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C22H30ClNO.ClH/c1-15(24(2)14-21(25)19-3-5-20(23)6-4-19)10-22-11-16-7-17(12-22)9-18(8-16)13-22;/h3-6,15-18H,7-14H2,1-2H3;1H |
InChI-Schlüssel |
RSCFQUYOMSFUAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC12CC3CC(C1)CC(C3)C2)N(C)CC(=O)C4=CC=C(C=C4)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















